1-Fluoroestradiol
Description
Historical Development and Significance within Fluorinated Estrogens
The introduction of fluorine into steroid structures dates back several decades, driven by the unique properties conferred by this electronegative halogen. Fluorine's small size, comparable to hydrogen, coupled with its high electronegativity and the strength of the carbon-fluorine bond, allows it to subtly yet profoundly alter molecular conformation, electronic distribution, lipophilicity, and resistance to metabolic degradation tandfonline.comresearchgate.net. These modifications can lead to enhanced binding affinity to target receptors, altered biological activity (e.g., selective estrogen receptor modulator (SERM) activity), and improved pharmacokinetic properties tandfonline.comresearchgate.netontosight.ai.
Conceptual Framework of Estrogen Receptor Ligand Design
The design of effective estrogen receptor (ER) ligands is guided by a deep understanding of the receptor's ligand-binding domain (LBD) and the structure-activity relationships (SAR) of known agonists and antagonists mdpi.comoup.com. Estradiol (B170435) (E2), the primary endogenous estrogen, serves as the benchmark ligand, exhibiting high affinity and specific binding to ERα and ERβ nih.govresearchgate.net. The goal in designing novel ER ligands, especially for imaging or therapeutic purposes, is to achieve or surpass estradiol's affinity and selectivity, while potentially introducing specific modulatory effects or radiolabeling capabilities.
Fluorine substitution plays a critical role in this design process. By strategically placing fluorine atoms at different positions on the estradiol scaffold, researchers can modulate critical properties:
Receptor Binding Affinity: Fluorine can influence the electronic distribution and conformation of the ligand, potentially enhancing or altering its interaction with the ER LBD tandfonline.comontosight.aiacs.orgnih.gov. For instance, studies on A-ring fluorinated estradiol derivatives have shown that substitution at the 4-position can lead to higher affinity compared to the 2-position acs.orgnih.govnih.gov.
Metabolic Stability: The robust C-F bond can protect adjacent sites from metabolic enzymes, thereby increasing the ligand's biological half-life and improving its pharmacokinetic profile tandfonline.comnih.govresearchgate.net. Blocking metabolic pathways, such as the formation of catechol estrogens, is a key benefit of A-ring fluorination nih.govresearchgate.net.
Lipophilicity and Membrane Permeation: Fluorine substitution generally increases lipophilicity, which can affect how well a ligand penetrates cell membranes and reaches its target receptor. However, excessive lipophilicity can also lead to non-specific binding or rapid clearance from target tissues tandfonline.commdpi.com.
Radiolabeling for Imaging: The introduction of ¹⁸F allows for the development of Positron Emission Tomography (PET) tracers. The affinity of the fluorinated molecule for the ER dictates its accumulation in ER-expressing tissues, enabling non-invasive visualization of receptor distribution mdpi.comdrugbank.comrsna.orgnih.govsnmmi.orgsnmjournals.org.
The study of compounds like 1-Fluoroestradiol, alongside other positional isomers (e.g., 2-fluoro, 4-fluoro, 16α-fluoro), contributes to mapping these SARs, guiding the development of optimized ER ligands.
Current Research Landscape and Emerging Applications in Preclinical Studies
The primary current application for fluorinated estradiol derivatives lies in their use as PET imaging agents for estrogen receptor-positive (ER+) breast cancer. The ¹⁸F-labeled analog, 16α-[¹⁸F]fluoroestradiol (FES), has been approved for clinical use in the United States and is widely employed to assess ER expression in vivo drugbank.comrsna.orgnih.govsnmmi.orgsnmjournals.orgtaylorandfrancis.com. FES PET/CT allows for non-invasive, whole-body evaluation of ER status, aiding in treatment selection, monitoring therapeutic response, and identifying ER heterogeneity within tumors rsna.orgnih.govsnmmi.orgsnmjournals.org.
Research continues to focus on developing novel fluorinated estradiol analogs with improved imaging characteristics. This includes efforts to enhance target-to-background ratios, reduce background activity in organs like the liver, and achieve better pharmacokinetic profiles nih.govmdpi.comacs.orgsnmjournals.org. Preclinical studies involve the synthesis and evaluation of new derivatives, assessing their binding affinities to ER, cellular uptake in ER-positive cell lines, and biodistribution in animal models nih.govmdpi.comacs.orgsnmjournals.org.
While 16α-FES is the most clinically advanced, research into other fluorinated analogs, including those with fluorine at different positions such as the "1-" position nih.gov, contributes to a comprehensive understanding of how molecular modifications influence ER binding and PET imaging performance. The insights gained from studying the SAR of various fluorinated estradiol derivatives, including the structural characterization of this compound, are vital for the ongoing quest to develop more effective and precise imaging agents for oncological applications.
Research Findings on Fluorinated Estradiol Analogs
The impact of fluorine substitution on the binding affinity of estradiol derivatives to the estrogen receptor (ER) has been a key area of investigation. While specific data for "this compound" in terms of ER binding affinity or PET imaging performance is less extensively documented compared to its 16α-isomer, studies on other fluorinated analogs provide valuable insights into the general principles.
Structure
2D Structure
3D Structure
Properties
CAS No. |
103419-09-6 |
|---|---|
Molecular Formula |
C18H23FO2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(8S,9S,13S,14S,17S)-1-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12(14(18)4-5-16(18)21)3-2-10-8-11(20)9-15(19)17(10)13/h8-9,12-14,16,20-21H,2-7H2,1H3/t12-,13+,14+,16+,18+/m1/s1 |
InChI Key |
VAYVDUJKHGYLSR-PEEYHIECSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)F |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)F |
Synonyms |
1-fluoroestradiol |
Origin of Product |
United States |
Synthetic Methodologies and Radiochemical Advancements
Precursor Synthesis and Design for Fluorination
The efficiency and yield of [¹⁸F]FES synthesis are highly dependent on the design of the precursor molecule. Researchers have explored various structures to facilitate the introduction of the fluorine-18 (B77423) isotope.
Development of Cyclic Sulfate (B86663) Precursors
A significant advancement in [¹⁸F]FES synthesis was the development of cyclic sulfate precursors. The compound 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE) has become a widely used precursor. nih.govnih.govfrontiersin.orgresearchgate.netbjrs.org.br This precursor is favored because it allows for a stereoselective nucleophilic substitution reaction with the [¹⁸F]fluoride ion, leading to the desired 16α-fluoro configuration. capes.gov.brrsc.org The cyclic sulfate group at the 16β,17β-position creates a reactive intermediate that is readily opened by the incoming fluoride (B91410) ion. rsc.orgnih.govrsc.orgresearchgate.net The synthesis of MMSE is straightforward from the commercially available epiestriol, and it is a stable, crystalline compound that can be stored for extended periods. capes.gov.br This approach has proven to be effective and suitable for automation. researchgate.net
Alternative Precursor Structures for Efficient Radiolabeling
While cyclic sulfate precursors are common, research has also focused on alternative structures to improve synthesis efficiency and reduce hydrolysis time. One such alternative is 3,17β-O-bis(methoxymethyl)-16β-O-p-nitrobenzenesulfonylestriol. nih.gov In this design, the methoxymethyl (MOM) protecting groups at the C3 and C17 hydroxyl positions were found to be more rapidly cleaved during the hydrolysis step compared to the cyclic sulfate group. nih.gov Researchers prepared and tested three different sulfonate precursors at the C16 alcohol position and found that the nosylate (B8438820) precursor provided the best results in terms of reactivity during the [¹⁸F]fluorination step and precursor stability. nih.gov Another approach involved the synthesis of 2,16α- and 4,16α-difluoroestradiols and their 11β-methoxy derivatives, which also utilized reactive 16β,17β-cyclic sulfate intermediates for the introduction of the ¹⁸F label. rsc.org
Radiolabeling Strategies for 16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES)
The introduction of the positron-emitting fluorine-18 isotope is the key step in producing [¹⁸F]FES for PET imaging. Various techniques have been developed and optimized to maximize radiochemical yield and purity.
Nucleophilic Substitution Reactions
The primary method for introducing fluorine-18 into the estradiol (B170435) scaffold is through a nucleophilic substitution reaction. nih.govfrontiersin.org In this SN2 reaction, the [¹⁸F]fluoride ion acts as the nucleophile, attacking the precursor molecule. nih.govfrontiersin.org A polar aprotic solvent like acetonitrile (B52724) is typically used to avoid the high hydration energy of the fluoride ion in water. frontiersin.org The reaction is facilitated by a phase transfer catalyst, such as Kryptofix 222 (K222) in combination with potassium carbonate (K₂CO₃) or tetrabutylammonium (B224687) bicarbonate (TBA·HCO₃). frontiersin.orgsnmjournals.org The choice of catalyst can influence the reaction conditions and yield, although some studies have found no significant difference in catalytic activity between K222/K₂CO₃ and TBA·HCO₃ under specific conditions. frontiersin.org Following the fluorination step, a hydrolysis reaction is required to remove protecting groups, which can be achieved using an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.govsnmjournals.org The use of H₂SO₄ has been shown to provide highly reproducible yields and avoids the potential formation of chloro-analogues of FES. snmjournals.org
| Parameter | Conventional Heating (CH) | Microwave Heating (MW) | Reference |
|---|---|---|---|
| Fluorination Time | 15 min | 4 min | nih.gov |
| Hydrolysis Time | 20 min | 3 min | nih.gov |
| Isolated Radiochemical Yield | ~30% | ~55% | snmjournals.org |
Automated Synthesis Module Adaptations
The automation of radiosynthesis is crucial for ensuring reliable, reproducible, and safe production of radiopharmaceuticals for clinical use. nih.govtrasis.comnih.gov Various commercially available and custom-built automated synthesis modules have been adapted for the production of [¹⁸F]FES. nih.govresearchgate.netbjrs.org.brtrasis.comnih.gov These systems, such as the Eckert & Ziegler Modular Lab, GE TRACERlab, and AllInOne synthesizers, allow for a fully automated, one-pot synthesis procedure. nih.govbjrs.org.brtrasis.com The process typically includes elution of the [¹⁸F]fluoride, azeotropic drying, the fluorination reaction with the precursor, hydrolysis, and purification via high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges. nih.govresearchgate.netbjrs.org.brnih.gov Automation significantly reduces synthesis time, with some systems achieving the final product within 32 to 80 minutes, and provides reproducible radiochemical yields ranging from 25% to over 40%. nih.govtrasis.comingentaconnect.com
| Synthesis Module | Synthesis Time | Radiochemical Yield (decay-corrected) | Reference |
|---|---|---|---|
| AllInOne | 45 min | up to 25% | trasis.com |
| Eckert & Ziegler Modular Lab | 80 min | 40 ± 5.0% | nih.gov |
| Home-built multi-purpose module | 75-80 min | 30-35% | nih.gov |
| GE TRACERlab FX N Pro | 32 min | 33 ± 3% (non-decay corrected) | ingentaconnect.com |
| CFN-MPS-200 | 48 min | 48.7 ± 0.95% (K222) / 46.7 ± 0.77% (TBA·HCO₃) | frontiersin.org |
Radiochemical Purification and Quality Control for Research-Grade Material
The production of research-grade 1-Fluoroestradiol, particularly its fluorine-18 labeled analogue ([¹⁸F]FES), necessitates rigorous purification and quality control protocols to ensure its suitability for preclinical and clinical applications. These procedures are critical for removing impurities that could interfere with imaging results or cause adverse biological effects.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) has emerged as a rapid and efficient method for the purification of [¹⁸F]FES, sometimes offering an alternative to the more time-consuming High-Performance Liquid Chromatography (HPLC). nih.gov SPE protocols typically involve trapping the crude radiolabeled product, after neutralization, onto a C18 Sep-Pak cartridge. nih.govresearchgate.net
In one approach, the neutralized crude product is diluted and passed through an activated C-18 Sep-Pak light cartridge. To enhance purification, multiple C-18 cartridges can be connected in series. nih.gov Another method employs a combination of cartridges, such as OASIS WAX 3cc and Sep-Pak QMA light cartridges, to achieve purification. researchgate.net A simplified SPE procedure has been developed that uses a sequence of Oasis® WAX, HLB Plus, Sep-Pak® C18, and Light Alumina N cartridges, which circumvents the need for an HPLC system. researchgate.net This automated synthesis and purification can yield [¹⁸F]FES in approximately 75 minutes. researchgate.net
The choice of SPE cartridges and the specific protocol can significantly impact the radiochemical yield and purity. For instance, a study comparing microwave-assisted synthesis with conventional heating found that SPE purification of the microwave-synthesized product was faster than HPLC purification. nih.gov
High-Performance Liquid Chromatography (HPLC) Purification for Radiotracers
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the purification of radiotracers like [¹⁸F]FES, ensuring high radiochemical purity. iba-radiopharmasolutions.com Semi-preparative reversed-phase (RP) HPLC is commonly employed to separate [¹⁸F]FES from unreacted precursors and byproducts. researchgate.netnih.gov
A typical HPLC purification process involves injecting the crude reaction mixture onto an RP-HPLC column, such as a C18 or a Zorbax-SB-phenyl column. nih.govnih.gov The mobile phase, often a mixture of ethanol (B145695) and water, is optimized to achieve baseline separation of [¹⁸F]FES from other compounds. nih.govualberta.ca For instance, a mobile phase of 50% ethanol in water has been used with a flow rate of 3 mL/min. nih.gov Following separation, the fraction containing the purified [¹⁸F]FES is collected. nih.gov The entire HPLC purification process can take around 15 to 17 minutes. nih.govualberta.ca
Often, HPLC purification is followed by a solid-phase extraction step for reformulation of the final product. This involves trapping the HPLC-purified [¹⁸F]FES on a C18 Sep-Pak cartridge, which is then eluted with a suitable solvent to provide the final injectable dose. nih.govnih.gov
Interactive Data Table: HPLC Purification Parameters for [¹⁸F]FES
| Parameter | Value | Reference |
| Column Type | Zorbax-SB-phenyl | nih.gov |
| C18 | nih.gov | |
| Reverse phase 10-ODS-3 | ualberta.ca | |
| Mobile Phase | 50% Ethanol/Water | nih.gov |
| 52:48 Ethanol/Water (v/v) | ualberta.ca | |
| Flow Rate | 3 mL/min | nih.gov |
| 1.8 mL/min | ualberta.ca | |
| Purification Time | ~17 min | nih.gov |
| ~15 min | ualberta.ca |
Assessment of Radiochemical Purity and Stability for Preclinical Use
Ensuring the radiochemical purity and stability of [¹⁸F]FES is paramount for its preclinical use. The radiochemical purity is a measure of the proportion of the total radioactivity in the desired chemical form, which should be greater than 95% and ideally exceed 99%. researchgate.netnih.govfda.gov
Analytical HPLC is a primary method for determining radiochemical purity. nih.gov This involves co-injecting the radioactive product with a non-radioactive, authentic standard of this compound to confirm its identity by comparing retention times. nih.gov The chromatogram should show a major radioactive peak corresponding to [¹⁸F]FES, well-separated from any impurities. nih.govualberta.ca Radio-thin-layer chromatography (TLC) can also be used as a quality control measure to determine radiochemical purity. nih.gov
Stability studies are conducted to ensure that the radiopharmaceutical maintains its integrity over a certain period. For [¹⁸F]FES, stability has been demonstrated for up to 10-24 hours post-synthesis under normal storage conditions, with no significant radiolytic or chemical degradation observed. nih.govnih.gov This is crucial for ensuring that the product remains effective and safe throughout its use in preclinical studies. An expiration of 10 hours at room temperature has been set based on stability test results. fda.gov
Interactive Data Table: Quality Control Parameters for Preclinical [¹⁸F]FES
| Parameter | Specification | Method | Reference |
| Radiochemical Purity | >97% | Analytical HPLC | nih.gov |
| >99% | HPLC | nih.govualberta.ca | |
| Stability | Up to 10 hours | HPLC | nih.gov |
| Up to 24 hours | HPLC | nih.gov | |
| Identity Confirmation | Co-elution with standard | HPLC | nih.govualberta.ca |
Isotopic Labeling Strategies Beyond Fluorine-18
While fluorine-18 is the most common radioisotope used for labeling estradiol due to its favorable decay characteristics for Positron Emission Tomography (PET), other isotopic labeling strategies have been explored. mdpi.comnih.gov These alternative strategies may offer different advantages in terms of synthesis, detection, or biological properties.
Radioactive isotopes of other halogens, such as bromine-77, iodine-123, and iodine-125, have been considered for labeling estradiol derivatives. google.com For instance, methods for preparing 16α- and 16β-halo-substituted-17β-estradiols, including iodine-123 labeled versions, have been developed. google.com
Furthermore, non-radioactive labeling methods utilizing nuclei detectable by nuclear magnetic resonance (NMR) represent another avenue of exploration. google.com Although radioisotopic techniques are currently more widespread, advancements in NMR technology could make this a more viable approach in the future. google.com The development of estrogen derivatives labeled with isotopes other than fluorine-18 continues to be an area of research, aiming to provide a broader range of tools for studying estrogen receptor biology.
Molecular Interactions and Estrogen Receptor Binding Dynamics
Estrogen Receptor Binding Affinity and Selectivity
The efficacy of 1-Fluoroestradiol as an imaging agent hinges on its ability to bind to estrogen receptors with high affinity and specificity. This binding interaction is crucial for its accumulation in ER-positive cells and subsequent detection by PET imaging drugbank.comrsna.org. The affinity and selectivity of this compound for the estrogen receptor are characterized through various quantitative in vitro assays.
Quantitative In Vitro Receptor Binding Assays (e.g., Kd, Bmax, IC50 measurements)
Quantitative binding assays are essential for determining the precise affinity of this compound for the estrogen receptor. These studies typically involve measuring the equilibrium dissociation constant (Kd), maximum receptor binding capacity (Bmax), and the half-maximal inhibitory concentration (IC50).
In an ER-positive human breast cancer cell line, MCF-7, this compound has demonstrated a high binding affinity. The reported values are as follows:
Equilibrium Dissociation Constant (Kd): 0.13 ± 0.02 nM medscape.comfda.govdrugbank.comnucmedtutorials.comnih.gov
Maximum Receptor Density (Bmax): 1901 ± 89 fmol/mg protein medscape.comfda.govdrugbank.comnucmedtutorials.comnih.gov
Half-Maximal Inhibitory Concentration (IC50): 0.085 nM medscape.comfda.govdrugbank.comnucmedtutorials.comnih.gov
These parameters indicate a strong and specific interaction between this compound and the estrogen receptor, making it a suitable radioligand for PET imaging nih.govcancer.gov.
| Assay Parameter | Value | Cell Line | Reference(s) |
| Kd | 0.13 ± 0.02 nM | MCF-7 | medscape.comfda.govdrugbank.comnucmedtutorials.comnih.gov |
| Bmax | 1901 ± 89 fmol/mg | MCF-7 | medscape.comfda.govdrugbank.comnucmedtutorials.comnih.gov |
| IC50 | 0.085 nM | MCF-7 | medscape.comfda.govdrugbank.comnucmedtutorials.comnih.gov |
Note: Some studies have reported different binding parameters, such as a Kd of 94 nM for ERα in HEK293T cells, suggesting potential variations based on experimental conditions and cell types thieme-connect.com. However, the MCF-7 data is consistently reported across multiple sources.
Differential Binding to Estrogen Receptor Alpha (ERα) versus Estrogen Receptor Beta (ERβ) Isoforms
Estrogen receptors exist as at least two major isoforms, ERα and ERβ, which mediate distinct biological effects bmbreports.orgsnmjournals.org. Studies investigating the selectivity of this compound indicate a preference for the ERα isoform. Anecdotal reports and specific experimental findings suggest that this compound binds with higher affinity to ERα compared to ERβ thieme-connect.com. In vitro studies using cell lines expressing either ERα or ERβ have shown that this compound exhibits significant binding to ERα, with negligible binding observed for ERβ thieme-connect.com. This selectivity is crucial, as ERα expression is often associated with a more aggressive phenotype in breast cancer thieme-connect.com. The retention of this compound in ER-positive breast cancer is strictly dependent on an intact ERα ligand-binding pocket rsna.org.
Comparative Analysis with Native Estradiol (B170435) and Other Synthetic Ligands
The binding characteristics of this compound have been compared to native estradiol and other estrogen receptor ligands. Research indicates that the strength of this compound's binding to the estrogen receptor is nearly identical to that of estradiol cancer.gov. This similarity in binding affinity allows this compound to serve as an effective surrogate for assessing ER expression and function. Furthermore, its ability to quantify receptor-radioligand binding affinity is comparable to that observed with tritiated radioligands used in previous studies nih.gov. The design of this compound was informed by an understanding of receptor-targeted radiotracer principles, considering factors such as binding affinity and non-specific binding, to optimize its biodistribution and target engagement nih.gov.
Ligand-Receptor Complex Formation and Dissociation Kinetics
While specific kinetic rate constants (association and dissociation rates) for this compound are not extensively detailed in the provided literature, its behavior can be inferred from studies on estradiol and related compounds. Ligand binding to the estrogen receptor is a dynamic process involving the formation and dissociation of a complex. The high affinity of this compound suggests a stable complex formation. The observed "target tissue trapping" phenomenon, where a dissociating ligand is rebound by the receptor at a rate exceeding its exit from the extravascular compartment, implies favorable kinetics for receptor retention and imaging nih.gov. However, this compound has a relatively short duration of action in circulation, with levels dropping significantly within two hours post-injection drugbank.com. This rapid clearance from the bloodstream, while maintaining target tissue binding, is characteristic of effective PET tracers.
Conformational Changes Induced by this compound Binding
Binding of a ligand to the estrogen receptor triggers significant conformational changes within the receptor protein bmbreports.orgnih.govulisboa.pt. For estradiol and its analogs like this compound, ligand binding to the ligand-binding domain (LBD) induces a conformational shift that facilitates receptor dimerization and subsequent translocation into the cell nucleus bmbreports.orgulisboa.pt. This conformational change is critical for the receptor's interaction with DNA at specific estrogen response elements (EREs) and for the recruitment of coactivators or corepressors, thereby modulating gene expression bmbreports.orgulisboa.pt. These structural alterations are fundamental to the receptor's activation or inhibition.
Mechanistic Insights into Receptor Agonism and Antagonism by this compound
This compound is primarily employed as a diagnostic imaging agent rather than a therapeutic agent with agonist or antagonist properties. Its mechanism of action in imaging relies on its ability to bind to the ER, allowing for PET visualization of ER-positive tissues medscape.comfda.govdrugbank.comrsna.org. While estradiol itself is a potent agonist, the utility of this compound lies in its tracer properties. The binding of this compound to the ER initiates the cascade of events typical of estrogen signaling, including conformational changes and nuclear translocation, but its diagnostic application focuses on the localization of these receptors.
However, the principle of ER modulation is relevant when considering the impact of other ligands on this compound binding. For instance, ER antagonists, such as fulvestrant (B1683766), can block or significantly reduce this compound binding by occupying the receptor's ligand-binding pocket or inducing receptor degradation rsna.orgnih.govnih.gov. This interaction highlights how different classes of ER ligands can influence the receptor's conformation and accessibility, which in turn affects the binding of tracers like this compound. Studies have also shown that mutations within the ER ligand-binding domain can lead to altered binding affinities and constitutive receptor activity, impacting this compound uptake nih.gov.
Preclinical Pharmacokinetics, Biodistribution, and Metabolism in Animal Models
In Vitro Metabolic Pathways of 1-Fluoroestradiol
In vitro studies using cellular systems like isolated hepatocytes provide insights into the initial metabolic transformations of this compound.
Studies utilizing isolated hepatocytes from various species, including rats, baboons, and humans, have been employed to investigate the metabolism of estradiol (B170435) analogs, such as 16α-[18F]fluoroestradiol ([18F]FES) nih.govsemanticscholar.orgdntb.gov.ua. These studies aim to characterize the enzymatic processes that convert the parent compound into various metabolites. For instance, immature rat hepatocytes were found to metabolize [18F]FES significantly faster than [18F]fluoromoxestrol, while mature rat, baboon, and human hepatocytes showed a less pronounced difference nih.gov. These findings highlight species-specific differences in hepatic metabolism.
The primary metabolic fate of this compound, similar to its parent compound estradiol, involves conjugation reactions, predominantly glucuronidation and sulfation news-medical.netresearchgate.netdrugbank.comresearchgate.netnih.govmdpi.comdrugbank.comturkupetcentre.netsnmjournals.orgtaylorandfrancis.comfda.govmedscape.com. These reactions attach glucuronic acid or sulfate (B86663) groups to the molecule, increasing its water solubility and facilitating its excretion. Studies on fluoroestradiol analogs, such as 2-fluoroestradiol and 4-fluoroestradiol (B239108), have identified glucuronides as significant biliary metabolites in rodent models nih.gov. In humans, approximately 20% of circulating radioactivity is unmetabolized this compound (FES) at 20 minutes post-injection, with the remainder comprising conjugation products, mainly glucuronide and sulfate conjugates, which are then excreted via the kidneys nih.govdrugbank.comsnmjournals.org.
Table 4.1.2: Key Metabolites of this compound Identified in Preclinical Studies
| Metabolite Type | Primary Site of Formation | Primary Excretion Route | Supporting Evidence |
| Glucuronide conjugates | Liver | Bile, Urine | news-medical.netresearchgate.netdrugbank.comresearchgate.netnih.govmdpi.comdrugbank.comturkupetcentre.netsnmjournals.orgtaylorandfrancis.comfda.govmedscape.comnih.gov |
| Sulfate conjugates | Liver | Bile, Urine | news-medical.netresearchgate.netdrugbank.comresearchgate.netnih.govmdpi.comdrugbank.comturkupetcentre.netsnmjournals.orgtaylorandfrancis.comfda.govmedscape.com |
| 2-Fluoroestrone | Liver | Bile | nih.gov |
| 4-Fluoroestrone | Liver | Bile | nih.gov |
| 2-Hydroxy-4-fluoroestrone | Liver | Bile | nih.gov |
| 2-Methoxy-4-fluoroestrone | Liver | Bile | nih.gov |
Enzymatic Biotransformation Studies in Isolated Hepatocytes
In Vivo Metabolic Fate in Animal Models
Following administration, this compound undergoes systemic distribution, metabolism, and excretion in vivo.
In rodent models, this compound undergoes significant hepatic extraction and subsequent biliary excretion. Studies involving radiolabeled 2-fluoroestradiol and 4-fluoroestradiol administered intravenously to Wistar rats with biliary cannulae demonstrated that a substantial portion of the dose was excreted into the bile within 6 hours, primarily as glucuronide conjugates nih.gov. For example, female rats excreted approximately 85% of the administered dose of [3H]2-fluoroestradiol into bile, while male rats excreted 77%. Similarly, 72% and 83% of [3H]4-fluoroestradiol were excreted in females and males, respectively nih.gov. The liver plays a central role in this process, metabolizing the compound into water-soluble conjugates that are then released into the bile researchgate.netturkupetcentre.netsnmjournals.org. This biliary excretion is often followed by enterohepatic circulation, where metabolites in the intestine can be reabsorbed and returned to the liver researchgate.netresearchgate.netdrugbank.comturkupetcentre.netsnmjournals.org.
Table 4.2.1: Biliary Excretion of Fluoroestradiol Analogs in Rodent Models
| Compound | Species | Sex | Dose (% of dose in bile over 6 hr) | Reference |
| [3H]2-Fluoroestradiol | Rat | Female | 85% | nih.gov |
| [3H]2-Fluoroestradiol | Rat | Male | 77% | nih.gov |
| [3H]4-Fluoroestradiol | Rat | Female | 72% | nih.gov |
| [3H]4-Fluoroestradiol | Rat | Male | 83% | nih.gov |
The metabolites of this compound, predominantly glucuronide and sulfate conjugates, are ultimately eliminated from the body via renal clearance news-medical.netresearchgate.netdrugbank.comresearchgate.netnih.govmdpi.comdrugbank.comturkupetcentre.netsnmjournals.orgfda.gov. After formation in the liver and potential passage through the biliary system and enterohepatic circulation, these water-soluble conjugates are filtered by the kidneys and excreted in the urine researchgate.netturkupetcentre.netsnmjournals.org. The rate of decline in total liver activity for radiolabeled fluoroestradiol analogs has been observed to correlate with the rate of increase in bladder activity, suggesting efficient renal excretion of metabolites snmjournals.org.
The introduction of a fluorine atom onto the A-ring of estradiol significantly impacts its metabolic stability. Fluorine substitution, particularly at the 2- or 4-positions, can effectively block or decrease the rate of oxidative metabolism, such as 2-hydroxylation, which is a major pathway for estradiol metabolism and can lead to the formation of potentially genotoxic catechol estrogens nih.govresearchgate.netannualreviews.orgtandfonline.com. The strong carbon-fluorine (C-F) bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond, thereby enhancing the molecule's metabolic stability tandfonline.com. This blockade of key metabolic pathways can lead to a longer retention time of the parent compound and reduced formation of reactive intermediates, potentially contributing to a reduced risk of carcinogenicity associated with estrogen metabolism researchgate.nettandfonline.com. For example, 2-fluoroestradiol has been noted to be highly estrogenic yet non-carcinogenic, attributed to the inability of oxidizing enzymes to cleave the C-F bond tandfonline.com.
Renal Clearance Mechanisms in Animal Models
Plasma Protein Binding and Transport in Animal Models
Plasma protein binding significantly influences a compound's distribution, efficacy, and clearance. The extent to which this compound binds to circulating proteins in animal models is a key aspect of its preclinical assessment.
Specific data detailing the interaction of this compound with Sex Hormone Binding Globulin (SHBG) in preclinical animal systems was not found in the searched literature. Further research would be required to characterize this specific binding interaction in animal models.
While specific in vivo data from animal models regarding this compound's binding to albumin and other circulating proteins was not identified in the literature search, in vitro studies using human plasma have indicated significant binding. One study reported that this compound binds to serum proteins with approximately 99% affinity, including extensive binding to human serum albumin (99.9%) and alpha-1-acid glycoprotein (B1211001) (89.9%). However, it is important to note that this data is derived from in vitro assays and pertains to human proteins, not in vivo binding in animal models. Specific quantitative data on albumin or other circulating protein binding in animal models for this compound was not found.
Interaction with Sex Hormone Binding Globulin (SHBG) in Preclinical Systems
Tissue-Specific Uptake and Retention in Animal Models
The distribution of this compound within various tissues is critical for understanding its biological activity and potential target engagement.
This compound is designed to target tissues expressing estrogen receptors (ER). Preclinical observations suggest that it can be absorbed by tumor cells that express these receptors, including those originating in the uterus and ovaries. Related fluorinated estradiol analogs have also demonstrated significant uptake in the uterus in preclinical studies, with one analog showing the highest uterus uptake and favorable uterus-to-blood and uterus-to-non-target ratios in immature female rats. These findings support the compound's propensity to accumulate in estrogen-rich tissues, a characteristic vital for its application in imaging or targeted therapies.
Specific data characterizing the uptake of this compound in non-target tissues within animal models was not identified in the available literature. While some studies mention "uterus/non-target ratios" in the context of related analogs, detailed quantitative data on the distribution and accumulation in specific non-target organs for this compound in animal models was not found.
Information regarding the blood-brain barrier (BBB) permeability of this compound in preclinical animal models was not found in the searched literature. While other radiotracers used in PET imaging are known to penetrate the BBB, specific data for this compound's ability to cross this barrier in preclinical settings remains to be elucidated from the reviewed sources.
Preclinical Research Applications in Molecular Imaging with 18f Fes Pet
Imaging Estrogen Receptor Expression in Animal Tumor Models
The ability of [18F]FES to bind specifically to ER, particularly ERα, makes it invaluable for characterizing ER expression in preclinical cancer models.
Numerous preclinical studies have demonstrated a strong correlation between the uptake of [18F]FES in PET scans and the ex vivo quantification of ER expression in tumor tissues. This correlation validates [18F]FES-PET as a reliable method for assessing ER status in vivo.
In a xenograft model using ZR-75-1 cells, a significant positive correlation was observed between [18F]FES uptake and ERα expression, as determined by immunohistochemistry (IHC). The correlation coefficient for %ID/gmax was r² = 0.76 (P < 0.05), and for Tumor-to-Muscle (T/M) ratio, it was r² = 0.82 (P < 0.05) plos.org.
Studies utilizing DMBA-induced rat tumors have also shown that [18F]FES uptake correlates well with ER concentration nih.gov. Furthermore, an excellent correlation (r = 0.96) was reported between PET-measured tumor uptake and ER concentration determined by in vitro receptor binding assays after tumor excision nih.gov.
Research involving ERα-knockdown tumors in mice demonstrated lower [18F]FES uptake compared to ERα-transfected counterparts, further supporting the specificity of [18F]FES binding to ERα thieme-connect.com.
Table 1: Correlation of [18F]FES Uptake with Ex Vivo ER Expression in Preclinical Models
| Study/Model | Correlation Measure | ER Expression Method | Correlation (r or r²) | P-value | Citation |
| ZR-75-1 xenografts | %ID/gmax | ERα IHC | r² = 0.76 | < 0.05 | plos.org |
| ZR-75-1 xenografts | T/M | ERα IHC | r² = 0.82 | < 0.05 | plos.org |
| DMBA-induced rat tumors | [18F]FES uptake | ER concentration | Good correlation | N/A | nih.gov |
| DMBA-induced rat tumors | PET uptake | In vitro binding | r = 0.96 | N/A | nih.gov |
[18F]FES-PET imaging is capable of revealing heterogeneity in ER expression, both within a single tumor (intratumoral) and between different metastatic lesions (inter-tumor) in preclinical settings. This heterogeneity can significantly impact treatment response and disease progression.
Studies indicate that site-to-site heterogeneity, referring to variations in ER expression among different tumors within the same animal, is detectable by [18F]FES PET snmjournals.org.
Furthermore, intratumoral heterogeneity, characterized by variability in ER expression within a single tumor mass, can also be assessed using PET imaging snmjournals.org. Case studies have illustrated how [18F]FES PET can depict such intratumoral heterogeneity, with regions of high and low FES uptake identified within the same primary tumor x-mol.net. This heterogeneity has been associated with differential responses to therapy x-mol.net.
Methods for quantifying heterogeneity, such as the heterogeneity index (HI = SUVmax/SUVmean) and the identification of [18F]FES-negative lesions among predominantly positive ones, have been developed and applied in studies, underscoring the utility of [18F]FES-PET in characterizing ER heterogeneity researchgate.net.
Correlation of [18F]FES Uptake with Ex Vivo ER Expression in Animal Xenografts
Evaluation of Therapeutic Interventions in Preclinical Cancer Models
[18F]FES-PET plays a critical role in evaluating the efficacy and mechanisms of various endocrine therapies in preclinical cancer models by monitoring ER status and target engagement.
Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) are key endocrine therapies that target the ER. [18F]FES-PET can non-invasively monitor the impact of these agents on ER occupancy and expression in animal models.
Administration of the SERD SAR439859 to mice bearing MCF7-Y537S xenografts resulted in a dose-dependent decrease in [18F]FES tumoral uptake, ranging from 35% to 57% after 4 days of treatment, confirming target engagement with ERα nih.gov. Similar results were observed with SAR439859 in MCF7 ER Y537S xenograft tumors, where [18F]FES-PET signal decreased by approximately 75% compared to controls, correlating with downregulation of ERα protein levels aacrjournals.org.
In preclinical models using MCF7 tumors, treatment with the SERD fulvestrant (B1683766) led to a significant dose-dependent reduction in [18F]FES PET SUVmean, mirroring the reduction in ER protein expression snmjournals.org.
Tamoxifen (B1202), a SERM, has also been shown to cause a decrease in [18F]FES uptake in MCF-7 xenografts, indicating its effect on ERα expression e-century.us.
Table 2: [18F]FES-PET for Monitoring ER Occupancy by SERMs/SERDs in Preclinical Models
| Drug (SERM/SERD) | Preclinical Model | Observed Effect on [18F]FES Uptake | Quantitative Change (if available) | Citation |
| SAR439859 | MCF7-Y537S xenografts | Decreased uptake | 35-57% (dose-dependent) | nih.gov |
| SAR439859 | MCF7 ER Y537S xenografts | Decreased signal | ~75% compared to control | aacrjournals.org |
| Fulvestrant | MCF7 tumors | Dose-dependent reduction | Significant reduction in SUVmean | snmjournals.org |
| Tamoxifen | MCF-7 xenografts | Decreased uptake | Not quantified in this context | e-century.us |
[18F]FES-PET imaging provides a means to assess the pharmacodynamic effects of endocrine therapies by tracking changes in ER expression and functionality over time in animal xenograft models.
In a tamoxifen-treated MCF-7 xenograft model, [18F]FES uptake was significantly decreased on day 3 post-treatment, indicating a reduction in ERα expression e-century.us. This finding suggests that [18F]FES-PET can accurately evaluate the efficacy of tamoxifen in ER-positive breast cancer models e-century.us.
In ZR-75-1 tumor xenografts, [18F]FES PET/CT imaging competently monitored the early response to a combination therapy of Fulvestrant (FUL) and Tan IIA, showing changes in [18F]FES %ID/gmax that correlated with ex vivo ERα expression researchgate.net.
Longitudinal [18F]FES PET imaging has been shown to measure the pharmacodynamics of endocrine drugs in ER+ breast cancer over time, with tumors treated with fulvestrant exhibiting a significant decrease in [18F]FES %ID/gmax and T/M ratio by day 3 plos.org.
Table 3: [18F]FES-PET for Assessing Pharmacodynamic Response to Endocrine Therapies in Preclinical Models
| Endocrine Therapy | Preclinical Model | Pharmacodynamic Effect Monitored by [18F]FES | Citation |
| Tamoxifen | MCF-7 xenografts | Decreased uptake on day 3 | e-century.us |
| Fulvestrant + Tan IIA | ZR-75-1 xenografts | Monitored early response | researchgate.net |
| Fulvestrant | ER+ breast cancer | Decreased ER expression/uptake | plos.org |
The baseline ER status, as assessed by [18F]FES-PET, can serve as a predictive biomarker for the efficacy of hormone therapy regimens in preclinical models. Tumors with higher ER expression, indicated by greater [18F]FES uptake, are generally more likely to respond to endocrine treatments.
In a ZR-75-1 xenograft model of ER-positive breast cancer, [18F]FES PET/CT imaging has demonstrated its suitability for precise and early prediction of tumor response to endocrine therapy plos.orgresearchgate.net.
The ability of [18F]FES to reflect ER status in preclinical models suggests its utility in identifying tumors that are likely to benefit from hormone therapies by assessing ER expression levels prior to treatment initiation plos.orge-century.usresearchgate.net.
Assessing Pharmacodynamic Response to Endocrine Therapies in Animal Xenograft Models
Development and Characterization of Novel Fluorinated Estrogen Probes
The development of novel fluorinated estrogen probes aims to address limitations associated with existing agents, such as 16α-[18F]fluoroestradiol (FES), which, despite its clinical approval, exhibits significant liver retention mdpi.comresearchgate.netspringernature.com. Research in this area focuses on synthesizing derivatives that offer improved pharmacokinetic profiles, enhanced target specificity, and better tumor-to-background ratios.
Synthesis and Preclinical Evaluation of 1-Fluoroestradiol Derivatives with Modified Lipophilicity
To overcome the pharmacokinetic challenges of FES, researchers have synthesized various estradiol (B170435) derivatives with modified lipophilicity. These modifications are crucial for optimizing tracer distribution, reducing non-specific uptake, and improving target engagement.
One significant development involves the synthesis of 18F-TA-Glyco-EE , an estradiol derivative designed for improved hydrophilicity. This compound was synthesized by conjugating ethinyl estradiol (EE) with a glycosyl prosthetic group using 18F-CuAAC click chemistry mdpi.comnih.gov. Preclinical evaluations in ER-positive breast cancer cell lines demonstrated that 18F-TA-Glyco-EE exhibited higher cellular uptake compared to more lipophilic analogues mdpi.comnih.gov. In vivo studies in mice bearing ER-positive and ER-negative tumors revealed rapid hepatobiliary clearance, indicating a potential advantage over FES in reducing liver retention mdpi.comnih.gov.
Another promising derivative is 4-fluoro-11β-methoxy-16α-[18F]fluoroestradiol (4FMFES) . This compound was developed to enhance in vivo stability and reduce non-specific binding to plasma globulins by incorporating a fluorine atom at the 4-position and an 11β-methoxy moiety nih.govresearchgate.net. Preclinical studies in murine models showed that 4FMFES achieved significantly higher tumor uptake and improved tumor-to-background ratios compared to FES, suggesting enhanced specific targeting of ER nih.govresearchgate.netresearchgate.net.
Novel nonsteroidal probes have also emerged, such as [18F]R-3 , developed from a tetrahydropyridinyl indole (B1671886) scaffold. This probe demonstrated good target specificity towards ERα, effectively distinguishing between ERα-positive (MCF-7) and ERα-negative (MDA-MB-231) tumors in preclinical models acs.orgnih.gov. In xenograft studies, [18F]R-3 showed a tumor uptake of 5.24 ± 0.84%ID/mL with a tumor-to-muscle (T/M) ratio of 2.49 ± 0.62 at 25 minutes post-injection, indicating its potential as a diagnostic PET tracer acs.orgnih.gov.
Table 1: Synthesis and Preclinical Evaluation of Selected this compound Derivatives
| Derivative Name | Modification Strategy | Key Preclinical Finding | Reference(s) |
| 18F-TA-Glyco-EE | Glycosylation for increased hydrophilicity | Higher cellular uptake in ER+ cells; rapid hepatobiliary clearance in vivo. | mdpi.comnih.gov |
| 4FMFES | 4-fluoro and 11β-methoxy substitution | Improved tumor uptake and tumor-to-background ratio compared to FES in murine models; lower affinity for plasma globulins. | nih.govresearchgate.netresearchgate.net |
| [18F]R-3 | Nonsteroidal scaffold (tetrahydropyridinyl indole) | High ERα specificity; good tumor uptake (5.24 ± 0.84 %ID/mL) and T/M ratio (2.49 ± 0.62) in ER+ tumors. | acs.orgnih.gov |
| [18F]PVBO | Targeting ERβ | 12.5-fold stronger binding affinity to ERβ than ERα; specific uptake in ERβ-positive cells and xenografts. | nih.gov |
| [18F]FHNP | Targeting ERβ | Nanomolar affinity for ERs; 3.5-fold higher affinity for ERβ; relative selectivity for ERβ. | researchgate.net |
Comparative Imaging Performance of Analogues in Animal Models
Studies comparing 18F-TA-Glyco-EE with FES in mouse models of breast cancer have shown that 18F-TA-Glyco-EE achieves higher cellular uptake in ER-positive breast cancer cells and demonstrates faster clearance from the liver, suggesting a potentially improved imaging profile mdpi.comresearchgate.netnih.gov.
Similarly, 4FMFES has been directly compared with FES in murine models. These evaluations indicated that 4FMFES provides significantly higher percentage injected dose per gram (%ID/g) uptake in ER-positive tumors and a superior tumor-to-background ratio, leading to better image contrast nih.govresearchgate.netresearchgate.net.
The nonsteroidal probe [18F]R-3 was evaluated against [18F]R-4 , another novel ERα-targeted probe. [18F]R-3 exhibited a higher tumor-to-muscle (T/M) ratio, indicating a superior imaging capability in differentiating ERα-positive tumors acs.orgnih.gov.
Table 2: Comparative Imaging Performance of Fluorinated Estrogen Analogues in Animal Models
| Probe | Comparator | Animal Model (Tumor Type) | Tumor Uptake (%ID/g) (Approximate) | T/M Ratio (Approximate) | Key Comparative Finding | Reference(s) |
| 18F-TA-Glyco-EE | FES | Nude mice (ER+ breast cancer) | Higher cellular uptake for TA-Glyco-EE | N/A | Faster hepatobiliary clearance for TA-Glyco-EE; higher cellular uptake. | mdpi.comresearchgate.netnih.gov |
| 4FMFES | FES | Balb/c mice (ER+ breast cancer) | Higher for 4FMFES | Higher for 4FMFES | 4FMFES shows better specific tumor uptake and contrast. | nih.govresearchgate.netresearchgate.net |
| [18F]R-3 | [18F]R-4 | Nude mice (MCF-7 ERα+ tumor) | 5.24 ± 0.84 (%ID/mL) for [18F]R-3 | 2.49 ± 0.62 for [18F]R-3 | [18F]R-3 has a superior imaging ability with a higher T/M ratio. | acs.orgnih.gov |
Integration with Other Preclinical Imaging Modalities (e.g., MRI, CT)
The integration of PET imaging with other modalities, such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), offers a more comprehensive understanding of tumor biology and anatomy in preclinical research. Hybrid imaging systems, like PET/CT and PET/MRI, combine the molecular and functional information provided by PET with the detailed anatomical context from CT or the high-resolution soft-tissue contrast from MRI nih.govscielo.brscielo.br.
For ER-targeted imaging, PET tracers like FES provide information on receptor expression levels, which can be correlated with anatomical locations of tumors identified by CT or MRI nih.govabvpress.runih.govtandfonline.com. This multimodal approach is invaluable for precisely localizing metastatic lesions, assessing tumor heterogeneity, and evaluating the response to therapy. For instance, PET/CT allows for the anatomical overlay of PET-derived molecular data, aiding in the accurate staging and characterization of disease. The development of simultaneous PET/MRI scanners further enhances this capability by providing complementary information within a single examination, reducing radiation exposure and improving patient comfort, although its application in preclinical settings is also advancing scielo.brscielo.br.
Compound List:
this compound
16α-[18F]fluoroestradiol (FES)
Ethinyl estradiol (EE)
18F-TA-Glyco-EE
4-fluoro-11β-methoxy-16α-[18F]fluoroestradiol (4FMFES)
[18F]R-3
[18F]R-4
[18F]PVBO
[18F]FHNP
Investigation of Biological Activity and Mechanistic Insights
In Vitro Characterization of Cell Proliferation and Gene Expression Modulation by 1-Fluoroestradiol
In vitro studies have characterized this compound's potent interaction with estrogen receptors, which is fundamental to its biological activity. The compound exhibits high affinity for ERs, a characteristic that underpins its ability to modulate cellular processes.
Estrogen Receptor Binding: 16α-Fluoroestradiol demonstrates high binding affinity for estrogen receptors. In MCF-7 breast cancer cells, reported binding affinity parameters include a dissociation constant (Kd) of approximately 0.13 ± 0.02 nM, a maximum binding capacity (Bmax) of 1901 ± 89 fmol/mg, and an inhibitory concentration 50% (IC50) of 0.085 nM drugbank.com. These values indicate a strong and specific interaction with the ER.
Mechanism of Action: As an estrogen analog, this compound binds to ERs, initiating a cascade of events that include receptor dimerization, translocation to the nucleus, and subsequent modulation of gene transcription ajronline.org. This process influences cellular proliferation and differentiation ajronline.org. Studies suggest that ER activation by ligands like this compound can precede observable changes in tumor metabolism and proliferation snmjournals.org.
Table 6.1.1: In Vitro Estrogen Receptor Binding Affinity of 16α-Fluoroestradiol in MCF-7 Cells
| Parameter | Value (MCF-7 cells) | Reference |
| ER Binding Affinity (Kd) | 0.13 ± 0.02 nM | drugbank.com |
| ER Binding Affinity (IC50) | 0.085 nM | drugbank.com |
| ER Binding Affinity (Bmax) | 1901 ± 89 fmol/mg | drugbank.com |
While direct quantitative data on cell proliferation rates and specific gene expression changes induced by this compound in vitro are not extensively detailed in the reviewed literature, its high ER binding affinity strongly implies a capacity to modulate these cellular functions through ER-mediated signaling pathways.
Impact on Estrogen-Responsive Signaling Pathways in Cell Lines and Preclinical Models
This compound, through its binding to ERs, significantly impacts estrogen-responsive signaling pathways. This interaction is central to its role in both normal physiological processes and disease states, particularly in hormone-sensitive cancers.
ER Activation and Downstream Signaling: Upon binding to this compound, ERs undergo conformational changes that facilitate their interaction with coactivator complexes, leading to the regulation of target gene expression ajronline.org. This activation of ER signaling pathways influences a wide array of cellular functions, including cell cycle progression and differentiation ajronline.org.
Preclinical Models: In preclinical studies using breast cancer cell lines and xenograft models, the uptake of this compound has been shown to correlate with ER expression levels nih.govresearchgate.net. Furthermore, the compound's presence can modulate the effects of endocrine therapies. For instance, treatment with fulvestrant (B1683766), an ER degrader, leads to a dose-dependent reduction in this compound uptake, reflecting changes in functional ER expression that precede alterations in tumor metabolism and proliferation snmjournals.orgaacrjournals.org.
Tumor Heterogeneity: this compound imaging has revealed that ER expression can be heterogeneous within primary tumors and across metastatic sites researchgate.netsnmjournals.orgsnmmi.org. This heterogeneity is critical, as it can influence treatment response, and FES imaging provides a non-invasive method to assess this variability.
Distinguishing Functional Estrogen Receptors from Non-Functional Receptors in Preclinical Contexts
The interaction of this compound with ERs provides a means to assess the functionality and status of these receptors in preclinical settings. Its binding characteristics are crucial for this diagnostic capability.
Specificity and Binding Pocket Dependence: this compound exhibits high specificity for ERα and its binding is critically dependent on an intact ligand-binding pocket within the receptor researchgate.netrsna.orgwisc.edunih.gov. Studies utilizing ERα mutants defective in ligand binding have demonstrated significantly reduced or absent this compound uptake, confirming that the compound's interaction relies on the integrity of the receptor's binding site researchgate.netresearchgate.netrsna.orgwisc.edunih.govnih.gov.
Assessing Receptor Functionality: The ability of this compound to bind to ERs makes it a valuable tool for assessing the functional status of these receptors. Its uptake in tissues has been correlated with ER expression determined by immunohistochemistry (IHC) and has shown predictive value for response to endocrine therapies snmjournals.orgsnmmi.org. For example, a low uptake of this compound in tumors is associated with a lack of response to hormone treatment snmmi.org.
Impact of ER Mutations: Research has explored the binding of this compound to ERα variants found in certain cancers, such as those with mutations in the ligand-binding domain (e.g., Y537S, Y537C). While these mutations can lead to ligand-independent ER activation, studies indicate that this compound binding affinity and tumor uptake are generally not significantly altered compared to wild-type ER, supporting its utility in assessing ER status even in the presence of these mutations snmjournals.orgresearchgate.net.
Interaction with Non-Estrogen Receptor Molecular Targets (e.g., specific enzymes like retinol (B82714) dehydrogenase) in Preclinical Systems
Information regarding the specific interaction of this compound with non-estrogen receptor molecular targets, such as particular enzymes, is limited within the scope of the reviewed literature. The majority of studies focus on its primary interaction with ERs.
Metabolism: this compound undergoes metabolism, primarily in the liver, involving conjugation pathways such as glucuronidation and sulfation, followed by excretion nih.govresearchgate.net. While this indicates enzymatic processing, the specific enzymes involved beyond general conjugation pathways are not detailed.
Sex Hormone-Binding Globulin (SHBG): Compared to estradiol (B170435), this compound exhibits reduced binding to SHBG. This lower affinity for SHBG is considered advantageous for its use as a PET tracer, potentially leading to increased specific uptake in ER-positive target tissues nih.govsnmjournals.org.
The primary focus of research on this compound has been its high affinity and specificity for estrogen receptors, making it a valuable agent for imaging and assessing ER status in various preclinical models and clinical applications. Direct evidence of interactions with other specific molecular targets, such as retinol dehydrogenase, is not prominent in the available data.
Compound List:
this compound (including 16α-Fluoroestradiol)
Estradiol
Estrogen Receptor (ER)
Estrogen Receptor alpha (ERα)
Estrogen Receptor beta (ERβ)
Fulvestrant
16α-hydroxyestrone
Sex Hormone-Binding Globulin (SHBG)
Comparative Studies with Estradiol and Other Estrogen Derivatives
Comparative Analysis of Receptor Binding Profiles
The affinity of 1-Fluoroestradiol for estrogen receptors is a critical aspect of its utility, particularly as a PET imaging agent. Studies have consistently shown that this compound exhibits high binding affinity for the estrogen receptor, comparable to that of estradiol (B170435).
ERα and ERβ Binding: this compound (often studied as 16α-[¹⁸F]fluoro-17β-estradiol, or [¹⁸F]FES) demonstrates a strong affinity for ERα thieme-connect.comresearchgate.netturkupetcentre.net. Comparative studies indicate that [¹⁸F]FES binds with an affinity that is approximately 6.3 times higher for ERα than for ERβ researchgate.netacs.org. In competitive binding assays, the relative binding affinity of FES to the ER is reported to be in the range of 0.8 to 0.91 compared to estradiol cancer.gov. Specific studies have quantified the binding affinity (Kd) of [¹⁸F]FES in ER-positive breast cancer cells, reporting values around 0.13 nM for MCF-7 cells, which is comparable to estradiol drugbank.com. Another study found a Kd of 94 nM for ERα alone in HEK293T cells thieme-connect.com.
Selectivity: While this compound shows high affinity for ERα, its binding to ERβ is significantly lower, indicating a degree of subtype selectivity thieme-connect.comresearchgate.netacs.org. This selectivity is important for understanding its biological effects and for developing targeted imaging agents.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Compound | Receptor | Relative Binding Affinity (vs. Estradiol) | Kd (nM) | Notes |
| Estradiol (E2) | ERα | 1 (Reference) | ~0.2 | High affinity, benchmark compound |
| This compound | ERα | ~0.8 - 0.9 | ~0.13 | Comparable affinity to estradiol cancer.govdrugbank.com |
| This compound | ERβ | Lower than ERα | N/A | Exhibits some selectivity for ERα over ERβ researchgate.netacs.org |
| 16α-[¹⁸F]FES | ERα | ~0.8 - 0.9 | ~0.07 - 0.24 | High affinity, ~6.3x higher for ERα than ERβ researchgate.netacs.orgnih.gov |
| 16α-[¹⁸F]FES | ERβ | Negligible | N/A | Minimal binding to ERβ thieme-connect.comacs.org |
| Fluorinated Pyrroles | ERα | Up to 37% (relative) | N/A | Selective ERα agonists acs.orgresearchgate.net |
Note: Data presented are compiled from various studies and may vary based on experimental conditions.
Comparison of Metabolic Stability and Pathways in Preclinical Systems
The metabolic stability of this compound is a key consideration for its use as an imaging agent, as rapid metabolism can lead to increased background activity and reduced target-to-background ratios. Fluorine substitution is a known strategy to improve metabolic stability by blocking sites of oxidative metabolism.
Metabolic Pathways: Estradiol undergoes significant metabolism, primarily through conjugation (e.g., glucuronidation and sulfation) in the liver snmjournals.org. Fluorine substitution, particularly at positions like the A-ring (e.g., 2- or 4-fluoro), can block the formation of catechol estrogens, which are major metabolic pathways for estradiol nih.gov. This blocking effect is expected to prolong the blood circulation time and improve localization in ER-rich tissues.
Enhanced Stability: While specific detailed metabolic pathway comparisons for this compound itself are less detailed in the provided snippets compared to its ¹⁸F-labeled analog ([¹⁸F]FES), general principles of fluorine chemistry in drug design suggest improved metabolic stability. For instance, a related compound, [¹⁸F]4FMFES (a derivative with 4-fluoro and 11β-methoxy substitution), demonstrated a 2.5-fold increase in metabolic stability compared to [¹⁸F]FES snmjournals.org. This suggests that fluorine incorporation can indeed enhance resistance to metabolic degradation.
Comparative Biological Activity and Signaling in In Vitro Models
In vitro studies using cell lines are crucial for assessing the biological activity and signaling pathways influenced by estrogen receptor ligands.
Cellular Activity: Studies on fluorinated estradiol derivatives, such as fluorinated pyrroles, have shown them to be potent agonists in ERα-positive cell lines like MCF-7 and U2-OS/ERα acs.orgresearchgate.net. For example, one compound demonstrated an EC₅₀ of 23 nM in MCF-7 cells and 0.12 nM in U2-OS/ERα cells, making it potent, though slightly less so than estradiol (EC₅₀ = 0.004 nM) acs.orgresearchgate.net. These compounds also exhibited selectivity for ERα, with no observed transactivation in ERβ-expressing cells, indicating they act as selective ERα agonists in cellular systems acs.orgresearchgate.net.
ER Signaling: this compound, like estradiol, binds to ERα, leading to receptor dimerization and subsequent interaction with estrogen-response elements (EREs) on DNA. This process regulates the expression of target genes, influencing cellular functions such as proliferation and survival cancer.govmdpi.com. The fluorine atom's presence can modulate these signaling cascades, potentially altering potency or selectivity.
Structural Modifications and Their Influence on Biological Potency and Selectivity
The introduction of fluorine into the estradiol structure is a deliberate strategy to modify its pharmacological properties. The position and number of fluorine atoms can significantly impact potency, selectivity, and metabolic stability.
Fluorine Substitution Effects: Fluorine substitution can enhance metabolic stability by blocking sites prone to oxidative metabolism tandfonline.com. It can also influence binding affinity and selectivity for ER subtypes. For example, A-ring fluorination (at positions 2 or 4) of estradiol derivatives has been shown to decrease the rate of metabolism by blocking catechol estrogen formation nih.gov. While substitutions at the 4-position generally had a moderate effect on receptor-mediated tissue uptake, 2-fluoro substitution resulted in diminished tissue specificity nih.gov.
Potency and Selectivity: The presence of fluorine atoms can lead to compounds with binding affinities comparable to or even greater than estradiol, although subtype selectivity can be limited in some cases nih.gov. For instance, in one study, the addition of a terminal pentafluoroethyl group increased intrinsic potency and metabolic stability compared to an ethyl end-chain nih.gov. Conversely, other studies have shown that fluorine substitution can sometimes lead to a decrease in biological activity or altered selectivity depending on its position and interaction with the receptor binding pocket mdpi.com. The specific placement of fluorine at the 1-position in this compound is designed to maintain high ER binding affinity while potentially improving pharmacokinetic properties for imaging applications.
Future Research Directions and Translational Potential in Preclinical Science
Refinement of Radiosynthesis Yields and Efficiency for Research Production
The production of 1-Fluoroestradiol, specifically 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES), for preclinical research necessitates robust and efficient radiosynthesis methods. Current research focuses on optimizing existing protocols and developing novel approaches to improve radiochemical yields (RCY), reduce synthesis time, and enhance molar activity.
A significant area of investigation involves the optimization of automated synthesis modules. nih.govnih.gov While automated systems offer reproducibility, the efficiency of the process, particularly the hydrolysis and purification steps, can vary depending on the specific module used. iaea.org For instance, studies have explored different hydrolysis conditions, such as using 1.0N HCl, 2.0N HCl in an acetonitrile (B52724)/water mixture, or 0.5N H₂SO₄ in an ethanol (B145695)/water mixture, to identify the most effective method for a given automated platform. iaea.org Purification techniques are also being refined, with comparisons between different HPLC columns and mobile phases, as well as the use of solid-phase extraction (SPE) cartridges to simplify the process. iaea.orgresearchgate.net
Researchers have also focused on the precursor compounds and reaction conditions to boost yields. The use of a cyclic sulfate (B86663) precursor has been a notable advancement in [¹⁸F]FES synthesis. nih.gov Further modifications, such as employing a di-methoxymethyl-protected nosylate (B8438820) precursor, aim to circumvent challenging hydrolysis steps. nih.gov Investigations into the amount of precursor have shown that high radiochemical yields (over 60%) can be achieved with as little as 0.3 mg of the precursor. nih.govnih.gov Additionally, the choice of phase transfer catalyst, such as Kryptofix 222 or tetrabutylammonium (B224687) bicarbonate, has been shown to not significantly impact catalytic activity or radiochemical yield in some optimized systems. frontiersin.org
| Parameter | Method/Condition 1 | Method/Condition 2 | Method/Condition 3 | Reference |
|---|---|---|---|---|
| Precursor Amount | As low as 0.3 mg | 1 mg | Not Specified | nih.govnih.gov |
| Hydrolysis Agent | 1 M H₂SO₄ | 1.0N HCl or 2.0N HCl | 2.0 M HCl (two-step) | nih.govnih.govnih.gov |
| Radiochemical Yield (RCY) | >60% | ~25% (labelling yield) | 40 ± 5.0% (decay-corrected) | nih.govnih.goviaea.orgnih.gov |
| Synthesis Time | Not Specified | Not Specified | 80 min | nih.gov |
| Purification | HPLC | HPLC or SPE | HPLC | iaea.orgnih.gov |
Development of Next-Generation Fluorinated Estrogens with Enhanced Preclinical Performance
While this compound ([¹⁸F]FES) is a valuable tool, the development of next-generation fluorinated estrogens is an active area of preclinical research, aiming for compounds with improved properties. snmjournals.org The primary goals are to enhance tumor uptake, reduce non-target tissue retention (especially in the liver), and improve metabolic stability. mdpi.comnih.gov
One strategy involves modifying the estradiol (B170435) scaffold to alter lipophilicity and binding characteristics. For example, the introduction of substituents has been explored to increase estrogen receptor (ER) binding affinity. snmjournals.org However, some modifications that increased ER binding, such as in ¹⁸F-moxestrol, resulted in suboptimal uptake in humans due to modest binding to sex hormone-binding globulin (SHBG). snmjournals.org Another compound, 4-fluoro-11β-methoxy-16α-¹⁸F-FES, showed adequate uptake but requires further comparative studies. snmjournals.org
Another approach is to conjugate estradiol derivatives with prosthetic groups to modify their pharmacokinetic properties. mdpi.comnih.gov Researchers have synthesized ¹⁸F-labeled estradiol derivatives with varying lipophilicity by attaching different prosthetic groups, such as glycosyl and PEG azides, via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov Preclinical studies with these derivatives have shown that altering hydrophilicity can lead to faster clearance from non-target organs like the liver. mdpi.comnih.gov For instance, one derivative, ¹⁸F-TA-Glyco-EE, demonstrated rapid hepatobiliary clearance, with liver uptake decreasing significantly over 90 minutes. mdpi.comnih.gov
The development of novel therapeutic agents also informs the design of new imaging probes. The emergence of next-generation ER-targeted therapies, such as oral selective estrogen receptor degraders (SERDs) and complete estrogen receptor antagonists (CERANs), presents opportunities for developing corresponding fluorinated imaging agents. nih.govscienceopen.com These new therapeutics, including compounds like GDC-9545 (Giredestrant), ZB716 (Borestrant), and OP-1250 (Palazestrant), have shown potent preclinical activity and offer new structural backbones for the design of future PET tracers. nih.govscienceopen.comrsc.orgacs.org
| Compound | Key Feature/Modification | Preclinical Finding | Reference |
|---|---|---|---|
| ¹⁸F-moxestrol | Increased ER binding affinity | Suboptimal uptake in humans due to modest SHBG binding. | snmjournals.org |
| 4-fluoro-11β-methoxy-16α-¹⁸F-FES | Substituent modification | Adequate uptake in humans, further studies needed. | snmjournals.org |
| ¹⁸F-TA-Glyco-EE | Conjugation with a glycosyl prosthetic group | Rapid hepatobiliary clearance and ER-specific uptake in preclinical models. | mdpi.comnih.gov |
| GDC-9545 (Giredestrant) | Oral SERD | Potent ERα antagonist and degradation efficacy in preclinical studies. | rsc.orgacs.org |
| ZB716 (Borestrant) | Oral SERD with a boronic acid component | Orally bioavailable selective ERα degrader with complete ER antagonism. | scienceopen.com |
| OP-1250 (Palazestrant) | Oral CERAN and SERD | Effectively blocks wild-type and mutant ER in preclinical trials. | nih.govscienceopen.com |
Advanced Computational Modeling for Predicting this compound Interactions
Advanced computational modeling is becoming an indispensable tool in preclinical research for understanding and predicting the interactions of this compound with its biological targets. These in silico methods can accelerate the drug discovery and development process by providing insights into binding affinities, molecular interactions, and pharmacokinetic properties before costly and time-consuming experimental studies are undertaken.
Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to study the binding of fluorinated estrogens to the estrogen receptor (ER). oup.commdpi.com These models can predict the binding modes and affinities of ligands within the ER's ligand-binding domain. For instance, computational models have been used to explore the structural characteristics of per- and polyfluoroalkyl substances (PFAS) that contribute to their estrogen-like activity, highlighting the importance of π-π stacking and hydrogen bonding interactions. nih.gov Such studies have shown that the introduction of fluorinated alkane chains can significantly increase the binding affinities of parent molecules to the ER. nih.gov
Structure-activity relationship (SAR) modeling is another powerful computational approach that helps in the design of new compounds with improved properties. mdpi.com By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, researchers can identify key structural features that determine efficacy. This approach was instrumental in the development of third-generation selective estrogen receptor modulators (SERMs) like arzoxifene, where the substitution of a carbonyl group in raloxifene (B1678788) with an oxygen atom led to a more potent compound. mdpi.com
Furthermore, deep learning architectures are being developed to predict the ERα activities of compounds with greater accuracy. nih.gov These models can integrate molecular descriptors and molecular graphs to enhance their predictive power. nih.gov Such advanced models can be used to screen large libraries of molecules to identify potential ERα binders, significantly accelerating the discovery of new fluorinated estrogens. nih.gov Computational approaches are also being developed to predict important pharmacokinetic properties, such as blood-brain barrier permeability, which is crucial for imaging agents targeting the brain. mdpi.com
Exploring this compound's Role in Basic Research Beyond Oncology in Preclinical Models
While the primary application of this compound ([¹⁸F]FES) has been in oncology, its ability to image estrogen receptors (ERs) in vivo opens up avenues for its use in basic research across various non-oncological fields in preclinical models. Estrogen and its receptors play crucial roles in numerous physiological and pathological processes, making [¹⁸F]FES a potentially valuable tool for studying these systems.
In neuroscience, for example, ERs are known to be involved in various brain functions and are implicated in neurodegenerative diseases and psychiatric disorders. mdpi.com Preclinical PET imaging with [¹⁸F]FES could be used to investigate changes in ER expression and distribution in animal models of these conditions. This could provide insights into the role of estrogen signaling in the pathophysiology of diseases like Alzheimer's disease, Parkinson's disease, and depression.
The cardiovascular system is another area where estrogen has significant effects. Preclinical studies using [¹⁸F]FES could help elucidate the role of ERs in cardiovascular health and disease, such as atherosclerosis and heart failure. By visualizing ER expression in the heart and blood vessels of animal models, researchers could investigate the mechanisms by which estrogen exerts its protective effects and how these may be altered in disease states.
In the field of reproductive biology, [¹⁸F]FES imaging could be used to study the dynamics of ER expression in reproductive tissues during different physiological states, such as the estrous cycle, pregnancy, and aging. It could also be applied to animal models of reproductive disorders like endometriosis and polycystic ovary syndrome to better understand the role of ER signaling in these conditions.
Furthermore, the endocrine-disrupting effects of various environmental chemicals are a major area of concern. oup.comnih.gov Preclinical studies using [¹⁸F]FES could provide a non-invasive method to assess how these chemicals interact with and affect ERs in vivo. For instance, animal models could be exposed to suspected endocrine disruptors, and [¹⁸F]FES PET could be used to measure changes in ER levels and distribution in various target organs. oup.com
Standardization of Preclinical Imaging Protocols for Reproducibility in Research
The standardization of preclinical imaging protocols for this compound ([¹⁸F]FES) is crucial for ensuring the reproducibility and comparability of research findings across different studies and laboratories. Consistent adherence to key methodological details is essential for obtaining meaningful and reliable preclinical imaging results. nih.gov
A standardized protocol should encompass all stages of the imaging experiment, from animal handling and preparation to data acquisition and analysis. This includes specifying the animal model used, as different tumor xenograft models can exhibit varying growth rates and retention of ER-positive status. nih.gov Patient (animal) preparation is also critical and should be standardized, including any necessary dietary restrictions or hormonal manipulations.
The administration of the radiotracer should be carefully controlled, with standardized procedures for dose calculation, injection volume, and injection route. snmjournals.org The uptake time, the period between tracer injection and imaging, is a critical parameter that needs to be consistent across studies. snmjournals.org The imaging acquisition parameters themselves, such as the duration of the scan and the reconstruction algorithms used, should also be standardized. snmjournals.org
Furthermore, the analysis of the imaging data requires a standardized approach. This includes defining the methods for drawing regions of interest (ROIs) and for quantifying tracer uptake, typically using metrics like the standardized uptake value (SUV). Factors that can influence SUV, such as body weight and lean body mass, should be accounted for in a consistent manner. researchgate.net
The importance of such standardization is highlighted by the efforts of organizations like the Society of Nuclear Medicine and Molecular Imaging (SNMMI) and the European Association of Nuclear Medicine (EANM), which have issued procedure standards and practice guidelines for clinical [¹⁸F]FES PET imaging. oncologynews.com.au While these guidelines are for human studies, the principles of standardization for precision, accuracy, repeatability, and reproducibility are equally applicable to preclinical research. oncologynews.com.au Establishing and adhering to standardized preclinical imaging protocols for [¹⁸F]FES will enhance the reliability of research findings and facilitate their translation to the clinical setting. nih.gov
Q & A
Q. What are the critical parameters for ensuring reproducibility in the synthesis of 1-Fluoroestradiol?
Methodological guidance: Synthesis protocols should specify reaction conditions (e.g., temperature, solvent purity, and molar ratios), purification methods (e.g., HPLC or column chromatography), and characterization techniques (e.g., H NMR, F NMR, and mass spectrometry). Batch-to-batch consistency can be validated using purity thresholds (>95% by HPLC) and stability testing under controlled storage conditions .
Q. How do researchers validate the radiochemical purity of this compound for PET imaging studies?
Radiochemical purity is typically assessed via radio-HPLC or thin-layer chromatography (TLC) coupled with gamma counting. Calibration standards must be prepared under inert atmospheres to prevent radiolysis. Documentation should include retention times, decay corrections, and validation against reference samples .
Q. Which in vitro assays are most reliable for assessing this compound’s binding affinity to estrogen receptors (ERα/ERβ)?
Competitive binding assays using H-estradiol as a tracer are standard. Ensure cell lines (e.g., MCF-7 for ERα) are validated for receptor expression. Data should report IC values, ligand concentration ranges, and statistical confidence intervals (e.g., 95% CI) to account for variability .
Q. What are the key considerations for optimizing the stability of this compound in biological matrices?
Stability studies should evaluate degradation under storage conditions (e.g., -80°C vs. room temperature) and in plasma/serum. Use LC-MS/MS to quantify degradation products, and report half-life () with kinetic modeling (e.g., first-order decay) .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s toxicity across preclinical models?
Discrepancies may arise from species-specific metabolism or dosing regimens. Conduct comparative pharmacokinetic (PK) studies in rodents vs. non-human primates, measuring AUC and metabolite profiles. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
Q. What experimental designs are optimal for evaluating this compound’s selectivity for tumor vs. healthy tissue in vivo?
Dual-tracer PET/CT studies with F-FES and F-FDG can quantify ER-specific uptake. Normalize data to background signals (e.g., muscle or liver) and apply region-of-interest (ROI) analysis with corrections for partial volume effects .
Q. How should researchers address contradictory findings in receptor binding kinetics between fluorinated and non-fluorinated estradiol analogs?
Perform molecular dynamics simulations to compare binding modes and hydrogen-bonding interactions. Validate with mutagenesis studies (e.g., ERα L543A mutants) to identify residues critical for ligand recognition .
Q. What statistical approaches are appropriate for analyzing longitudinal PET imaging data in this compound clinical trials?
Mixed-effects models can account for inter-subject variability and repeated measures. Include covariates like tumor subtype, ER status, and baseline SUV. Use false-discovery rate (FDR) corrections for multiple comparisons .
Q. How do metabolic pathways of this compound differ between humans and preclinical models, and what are the implications for dose translation?
Conduct metabolite profiling using hepatocyte incubations or microsomal assays. Compare glucuronidation/sulfation rates across species. Apply allometric scaling with species-specific correction factors (e.g., brain-to-plasma ratios) for clinical dose predictions .
Q. What methodologies are recommended for resolving discrepancies in this compound’s plasma protein binding (PPB) across studies?
Equilibrium dialysis or ultrafiltration under physiological pH (7.4) and temperature (37°C) conditions. Report PPB as a percentage unbound, and validate with mass balance studies. Consider inter-laboratory variability in albumin/lipoprotein concentrations .
Methodological Notes
- Data Presentation : Follow guidelines for tabulating results (e.g., mean ± SD for triplicate experiments) and avoid duplicating figures/tables in text .
- Reproducibility : Document batch numbers, equipment calibration dates, and software versions (e.g., MATLAB R2023a for PK modeling) .
- Ethical Compliance : For human studies, include IRB-approved protocols, informed consent documentation, and radiation dosimetry reports .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
